molecular formula C18H14Br2O5 B300371 Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No. B300371
M. Wt: 470.1 g/mol
InChI Key: CFLMLXVOSHAJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate, also known as DBMBO-Et, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzofuran derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate is not fully understood. However, studies have suggested that Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are overexpressed in various types of cancer. By inhibiting HDACs, Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can induce cell cycle arrest and apoptosis in cancer cells. Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate's anti-inflammatory effects are thought to be mediated by its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Moreover, Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate's neuroprotective effects are thought to be mediated by its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can induce cell cycle arrest and apoptosis in cancer cells. Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inflammation in the brain. Moreover, Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has been found to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate in lab experiments is its potential therapeutic applications. Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new drugs. Moreover, Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate. One of the directions is to explore the potential therapeutic applications of Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, future research can focus on understanding the mechanism of action of Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate and its interaction with other proteins and enzymes. Additionally, future research can aim to develop more efficient and cost-effective synthesis methods for Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate.

Synthesis Methods

Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate. This method involves the reaction of 3,5-dibromo-4-methoxyphenylboronic acid with 5-hydroxy-1-benzofuran-3-carboxylic acid ethyl ester in the presence of a palladium catalyst and a base. The reaction results in the formation of Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate as a white solid with a yield of up to 80%.

Scientific Research Applications

Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

Ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Molecular Formula

C18H14Br2O5

Molecular Weight

470.1 g/mol

IUPAC Name

ethyl 2-(3,5-dibromo-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H14Br2O5/c1-3-24-18(22)15-11-8-10(21)4-5-14(11)25-16(15)9-6-12(19)17(23-2)13(20)7-9/h4-8,21H,3H2,1-2H3

InChI Key

CFLMLXVOSHAJIT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=C(C(=C3)Br)OC)Br

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=C(C(=C3)Br)OC)Br

Origin of Product

United States

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